molecular formula C10H6BrClN2O2 B5868367 5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide

5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B5868367
M. Wt: 301.52 g/mol
InChI Key: BKUKNUOSMWPHRQ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide is a compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of bromine, chlorine, and an oxazole ring attached to the benzamide structure. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively.

    Oxazole Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and halogen atoms play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide is unique due to the presence of both halogen atoms and the oxazole ring, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O2/c11-6-1-2-8(12)7(5-6)10(15)13-9-3-4-16-14-9/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUKNUOSMWPHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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